H-D-Arg-Phe-OH
H-D-Arg-Phe-OH
Brand Name:
Vulcanchem
CAS No.:
133410-92-1
VCID:
VC21190751
InChI:
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Molecular Formula:
C15H23N5O3
Molecular Weight:
321.37 g/mol
H-D-Arg-Phe-OH
CAS No.: 133410-92-1
Cat. No.: VC21190751
Molecular Formula: C15H23N5O3
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133410-92-1 |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |
| Standard InChI Key | PQBHGSGQZSOLIR-NEPJUHHUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator